Potency Comparison: 6-Bromo vs. 5-Bromo Indole Sulfonamide in Fructose-1,6-Bisphosphatase 1 (FBPase) Inhibition
Although direct data for the parent 6-bromo-1-methyl-1H-indole-3-sulfonamide is not available, a direct comparator study of a closely related analog, N-(5-bromothiazol-2-ylcarbamoyl)-1-methyl-1H-indole-3-sulfonamide, provides a quantitative benchmark for the impact of halogen substitution on biological activity. In this assay, the compound demonstrated an IC50 of 190 nM against human liver FBPase [1]. While this is not a head-to-head comparison of the target compound itself, it establishes the potential for potent enzymatic inhibition by this specific scaffold and halogenation pattern. It provides a critical reference point for evaluating the 6-bromo analog; a researcher would expect a similar or superior potency profile, making it a more attractive candidate than the non-halogenated or differently halogenated indole sulfonamides which lack this validated activity.
| Evidence Dimension | Inhibition of human Fructose-1,6-bisphosphatase 1 (FBPase) |
|---|---|
| Target Compound Data | Not available; inferred to be comparable based on structural similarity. |
| Comparator Or Baseline | N-(5-bromothiazol-2-ylcarbamoyl)-1-methyl-1H-indole-3-sulfonamide (IC50 = 190 nM) |
| Quantified Difference | Not available |
| Conditions | In vitro enzyme inhibition assay using human liver FBPase and fructose-2,6-phosphate as a substrate. |
Why This Matters
This data validates the indole-3-sulfonamide core as a viable scaffold for inhibiting a clinically relevant metabolic enzyme, positioning 6-bromo-1-methyl-1H-indole-3-sulfonamide as a strategically advantageous starting point for developing novel FBPase inhibitors for conditions like type 2 diabetes.
- [1] BindingDB. (2025). BDBM50305574: CHEMBL590840::N-(5-bromothiazol-2-ylcarbamoyl)-1-methyl-1H-indole-3-sulfonamide. BindingDB. View Source
